ARD-266

PROTAC Androgen Receptor DC50

ARD-266 is the first-reported PROTAC achieving sub-nanomolar AR degradation (DC50 0.2–1 nM) using a weak VHL ligand (Ki=2–3 μM). Unlike ARD-61/ARD-69, it retains full potency in enzalutamide-resistant 22Rv1 models, enabling robust AR ablation where predecessor compounds lose >10-fold activity. Near-complete AR elimination within 6 h at 10 nM supports acute-depletion protocols. This compound is the definitive tool for VHL affinity–degradation efficiency SAR studies. Do not substitute with other AR PROTACs—linker–ligand pair performance is critical.

Molecular Formula C52H59ClN6O7
Molecular Weight 915.5 g/mol
Cat. No. B1192141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARD-266
SynonymsARD-266;  ARD 266;  ARD266;  PROTAC Degrader
Molecular FormulaC52H59ClN6O7
Molecular Weight915.5 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O
InChIInChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1
InChIKeyRTNONCBKGZNCJS-WPVVNVAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARD-266: A VHL-Based PROTAC Androgen Receptor Degrader with Sub-Nanomolar DC50 for Prostate Cancer Research Procurement


ARD-266 (Compound 11) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the androgen receptor (AR), inducing its ubiquitination and subsequent proteasomal degradation [1]. It belongs to the class of small-molecule AR degraders developed from a Pfizer-derived AR antagonist warhead tethered via an optimized linker to a VHL ligand, and it achieves DC50 values of 0.2–1 nM across LNCaP, VCaP, and 22Rv1 prostate cancer cell lines [1]. Notably, ARD-266 was the first reported PROTAC to demonstrate that even a VHL ligand with weak micromolar binding affinity (Ki = 2–3 μM) can still drive highly potent and efficient target degradation, challenging earlier assumptions about E3 ligase ligand requirements in PROTAC design [1].

Why Generic Substitution Is Not Viable for ARD-266 in AR-Targeted Degrader Applications


PROTAC degraders are exquisitely sensitive to even minor alterations in linker length, composition, and E3 ligase ligand binding affinity, meaning that in-class VHL-based AR PROTACs cannot be assumed to be interchangeable [1]. ARD-266 is structurally and mechanistically distinct from earlier-generation AR PROTACs such as ARD-61 and ARD-69 owing to its deliberate use of a weakly binding VHL ligand (Ki = 2–3 μM) paired with a re-optimized, shorter linker, a combination that yields a DC50 as low as 0.5 nM in LNCaP cells despite the VHL ligand's poor affinity [1]. In contrast, ARD-61 and ARD-69 rely on high-affinity VHL ligands; ARD-61, for instance, shows a substantially higher DC50 of 7.2 nM in LNCaP cells [2][3]. Simply substituting one AR PROTAC for another without verifying linker–ligand pair performance risks significant loss of degradation potency, altered degradation kinetics, and divergent AR-regulated gene suppression profiles [1][3].

ARD-266 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Degradation Potency in LNCaP Cells: ARD-266 vs. ARD-61 and ARD-69

ARD-266 achieves a DC50 of 0.5 nM in LNCaP prostate cancer cells, representing a ~14-fold improvement over ARD-61 (DC50 = 7.2 nM in the same cell line) and comparable potency to ARD-69 (DC50 = 0.86 nM), despite incorporating a VHL ligand with Ki = 2–3 μM rather than the high-affinity ligand used in ARD-61 and ARD-69 [1][2]. This demonstrates that linker optimization and weak VHL ligand pairing can maintain or exceed the potency of high-affinity VHL ligand-based PROTACs.

PROTAC Androgen Receptor DC50

Maximal Degradation Efficiency (Dmax): ARD-266 Achieves >95% AR Clearance at 10 nM

ARD-266 reduces AR protein levels by >95% in both LNCaP and VCaP cells following a 6 h treatment at a concentration of just 10 nM [1][2]. This Dmax value matches or exceeds that of ARD-61 (Dmax >95%) and ARD-69 (Dmax >95%), while surpassing ARCC-4 (Dmax >98% but requiring higher DC50 of ~5 nM) [3]. The combination of sub-nanomolar DC50 with near-complete target elimination makes ARD-266 one of the most efficient AR degraders reported.

PROTAC Maximal Degradation Dmax

VHL E3 Ligase Ligand Affinity: ARD-266's Paradigm-Shifting Use of a Weak (Ki = 2–3 μM) VHL Binder

ARD-266 was constructed using VHL Ligand 8, which has a binding affinity (Ki) of only 2–3 μM for the VHL protein, a value >1000-fold weaker than the high-affinity VHL ligands (Ki in the low nanomolar range) employed in ARD-61 and ARD-69 [1][2]. Despite this dramatically reduced E3 ligase engagement capacity, ARD-266 retains sub-nanomolar degradation potency, a finding that the authors described as 'for the first time' demonstrating that micromolar VHL ligand affinity is sufficient for efficient PROTAC-mediated degradation [1].

PROTAC VHL ligand E3 ligase affinity

Broader Cell Line Activity Profile: ARD-266 Retains Sub-Nanomolar Potency in 22Rv1 (AR-Variant) Cells

ARD-266 degrades AR with a DC50 of 0.2–1 nM not only in LNCaP and VCaP cells but also in the 22Rv1 cell line, which expresses AR splice variants including AR-V7 associated with resistance to enzalutamide and abiraterone [1]. In contrast, ARD-69 shows a markedly reduced potency in 22Rv1 cells (DC50 = 10.4 nM), representing a >10-fold loss relative to its potency in LNCaP cells [2][3]. ARD-266 thus demonstrates more uniform degradation potency across AR-positive cell lines with varying AR mutational landscapes.

PROTAC castration-resistant prostate cancer AR-V7

Rapid Degradation Kinetics: Near-Complete AR Elimination Within 6 Hours

Time-course experiments in LNCaP and VCaP cells treated with 100 nM ARD-266 demonstrated significant reduction in AR protein levels within 3 hours and near-complete elimination by 6 hours [1]. At the lower concentration of 10 nM, ARD-266 still achieved >95% AR reduction within 6 h in both LNCaP and VCaP cells [1][2]. This rapid onset of degradation is a functional consequence of the optimized linker and efficient ternary complex formation, despite the weak VHL ligand affinity.

PROTAC degradation kinetics time-course

Optimal Research and Procurement Application Scenarios for ARD-266 Based on Quantified Differential Evidence


Mechanistic Studies of PROTAC Ternary Complex Formation with Weak E3 Ligase Engagement

ARD-266 is uniquely suited as a chemical probe for investigating the relationship between VHL E3 ligase binding affinity and degradation efficiency [1]. Its VHL ligand (Ki = 2–3 μM) is >1000-fold weaker than standard high-affinity VHL ligands, yet the compound achieves sub-nanomolar DC50 values, making it the definitive tool for studying how weak binary interactions can translate into productive ternary complexes and efficient ubiquitination [1]. Researchers can use ARD-266 alongside ARD-61 (high-affinity VHL ligand) as a matched comparator to dissect the kinetic and thermodynamic determinants of PROTAC-mediated degradation.

Castration-Resistant Prostate Cancer (CRPC) Models with AR Variant Expression

ARD-266 retains consistent sub-nanomolar degradation potency in the 22Rv1 cell line, which expresses AR splice variants including AR-V7 and represents an enzalutamide-resistant model of CRPC [1]. In contrast, the earlier PROTAC ARD-69 loses >10-fold potency in 22Rv1 cells (DC50 = 10.4 nM) [2]. This makes ARD-266 a preferred degrader for experiments in CRPC models where AR heterogeneity and variant expression are key variables, enabling robust AR ablation at low concentrations without the potency drop-off seen with predecessor compounds.

Rapid-Response AR Depletion Assays Requiring <6 Hour Time Resolution

ARD-266 achieves significant AR protein reduction within 3 hours and near-complete elimination by 6 hours at concentrations as low as 10 nM in both LNCaP and VCaP cells [1]. This rapid kinetic profile supports experimental protocols requiring acute AR depletion, such as chromatin immunoprecipitation (ChIP) time-courses, nascent RNA synthesis analysis, or phospho-proteomic signaling studies where sustained target engagement over 24+ hours is impractical or confounds interpretation.

Structure–Activity Relationship (SAR) Studies of PROTAC Linker Optimization

The development of ARD-266 involved systematic linker re-optimization relative to ARD-61, demonstrating that a shorter, rigidified linker can compensate for reduced E3 ligase ligand affinity to maintain or enhance degradation potency [1]. ARD-266 therefore serves as a key reference compound in PROTAC linker SAR campaigns, providing a benchmark for how linker geometry and composition influence degradation efficiency independently of warhead or E3 ligand affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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